16,16-Dimethylprostaglandin E

Description

Properties

IUPAC Name |

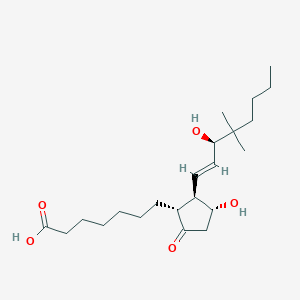

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 16,16-dimethyl-PGE1 typically begins with prostaglandin E1 (PGE1) or its derivatives as precursors. However, introducing dimethyl groups at the 16-position requires modification of the ω-chain (upper side chain) of the prostaglandin backbone. A common intermediate is the Corey lactone, a bicyclic structure that serves as a template for constructing the cyclopentane ring and adjacent functional groups.

Table 1: Key Starting Materials and Their Roles

Stereoselective Alkylation at the 16-Position

The critical step in synthesizing 16,16-dimethyl-PGE1 is the introduction of methyl groups at the 16-position while maintaining the compound’s stereochemistry. This is achieved through:

-

Conjugate addition of methyl groups to an α,β-unsaturated ketone intermediate.

-

Use of Grignard reagents (e.g., methylmagnesium bromide) to alkylate the carbonyl group at the 16-position.

For example, reacting a prostaglandin E1 derivative with methylmagnesium bromide under anhydrous conditions yields the dimethylated product. The reaction requires strict temperature control (-20°C to 0°C) to avoid over-alkylation.

Stepwise Synthetic Routes

Route 1: Modification of Prostaglandin E1

This method involves direct methylation of PGE1’s ω-chain:

-

Protection of hydroxyl groups : The 11- and 15-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent unintended reactions.

-

Selective methylation : The 16-position is alkylated using dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., LDA).

-

Deprotection : TBDMS groups are removed via fluoride-mediated cleavage (e.g., TBAF).

Table 2: Reaction Conditions for Route 1

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydroxyl protection | TBDMS-Cl, imidazole, DMF | 92% |

| Methylation | CH₃I, LDA, THF, -78°C | 65% |

| Deprotection | TBAF, THF, rt | 85% |

Route 2: De Novo Synthesis from Corey Lactone

A more complex route constructs the prostaglandin backbone from scratch:

-

Corey lactone activation : The lactone is opened using a Wittig reagent to form the α-chain.

-

ω-Chain assembly : A phosphorane reagent introduces the dimethylated ω-chain via Horner-Wadsworth-Emmons olefination.

-

Global deprotection : Sequential removal of protecting groups yields 16,16-dimethyl-PGE1.

Key Challenge : Achieving the correct E-configuration of the double bond in the ω-chain requires precise control of reaction kinetics and stoichiometry.

Industrial-Scale Production and Optimization

Catalytic Enhancements

Industrial methods prioritize cost efficiency and scalability:

-

Catalytic asymmetric hydrogenation : Rhodium-based catalysts (e.g., Rh-DIOP) enforce stereochemical control during cyclopentane ring formation.

-

Continuous flow chemistry : Reduces reaction times and improves yields by maintaining optimal temperature and mixing conditions.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 50 mL | 500 L |

| Catalyst loading | 5 mol% | 0.5 mol% |

| Yield | 60–70% | 85–90% |

Chemical Reactions Analysis

Types of Reactions: 16,16-dimethyl Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can affect the carbonyl groups.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Gastroprotective Effects

Mechanisms of Action:

dmPGE1 has been shown to protect the gastric mucosa from injury while influencing gastric secretions. In a study involving Heidenhain pouches in dogs, 16,16-dimethyl prostaglandin E2 (a related compound) demonstrated a protective effect on the gastric mucosal barrier by stimulating the secretion of Na+ and Cl- without damaging the barrier itself .

Case Study:

A study highlighted that 16,16-dimethyl prostaglandin E2 significantly reduced ulceration in rats subjected to stress after hepatectomy. The treatment suppressed postoperative reductions in gastric pH and blood flow, indicating its effectiveness in preventing stress-induced ulcers .

Hepatoprotective Properties

Effects on Liver Regeneration:

dmPGE1 has been investigated for its role in liver regeneration post-hepatectomy. In animal models, treatment with dmPGE1 resulted in enhanced mitotic activity and improved DNA synthesis rates compared to untreated controls, suggesting a favorable impact on liver regeneration after surgical stress .

Cytoprotection Against Hepatitis:

In murine models of fulminant hepatitis, dmPGE1 exhibited protective effects against liver damage. Treated mice showed significantly lower levels of alanine aminotransferase (ALT) and improved metabolic profiles compared to untreated counterparts, indicating its potential as a therapeutic agent in managing acute liver injuries .

Stem Cell Amplification

Clinical Applications:

Recent clinical trials have explored the use of dmPGE1 in enhancing blood stem cell populations during umbilical cord blood transplantation. In a Phase Ib trial, patients receiving dmPGE1-treated cord blood exhibited improved immune reconstitution compared to those receiving untreated units . This finding suggests that dmPGE1 can significantly amplify stem cell engraftment and improve transplantation outcomes.

Preclinical Findings:

In preclinical studies with mice, dmPGE1 treatment resulted in a fourfold increase in the engraftment efficiency of treated bone marrow stem cells compared to untreated cells. This was attributed to enhanced cellular responses facilitated by the compound .

Other Notable Applications

Intestinal Health:

Research indicates that dmPGE1 can induce villus contraction in the intestine, which may play a role in mucosal restitution following injury. However, while it causes contraction, it does not accelerate mucosal healing as previously hypothesized .

Collagen Deposition Inhibition:

In studies assessing chronic liver injury models, dmPGE1 was found to delay collagen deposition and fat accumulation within the liver. This suggests potential applications in treating fibrotic liver diseases by mitigating collagen synthesis .

Data Summary Table

Mechanism of Action

16,16-dimethyl Prostaglandin E1 exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as smooth muscle contraction. The compound is particularly potent in contracting tracheal, bronchial, and bronchiolar smooth muscle .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: PGE1 vs. PGE2 Derivatives

16,16-Dimethyl-PGE1 vs. 16,16-Dimethyl-PGE2

Key Findings

- Metabolic Stability : The 16,16-dimethyl group in both analogues reduces enzymatic degradation, but esterification in PGE2 derivatives (e.g., IV-A in ) further prolongs half-life.

- Therapeutic Specificity : Gemeprost’s efficacy in abortion (58.9% success) highlights its uterine-specific activity, whereas PGE2 derivatives are more associated with inflammation and vascular regulation.

Functional Analogues: Other Prostaglandin Derivatives

Gemeprost vs. Misoprostol (PGE1 Analogue)

Key Findings

- Gemeprost’s dimethyl modification enhances receptor targeting, reducing off-target effects compared to misoprostol.

Non-Prostaglandin Analogues (HBK and D-Series Compounds)

While HBK14–19 (phenoxyethoxyethyl piperazines) and D14–20 (penta-2,4-dienamides) are structurally unrelated to prostaglandins, their development underscores the importance of methylation and esterification in drug design:

- HBK Series: Methyl/phenoxy groups improve CNS penetration for neurological targets.

- D-Series : Methylthio or benzyloxy groups enhance solubility and binding affinity .

Biological Activity

16,16-Dimethyl prostaglandin E1 (dmPGE1) is a synthetic analog of prostaglandin E1 (PGE1), notable for its enhanced metabolic stability and potent biological activities. This compound has garnered attention for its diverse effects on various biological systems, particularly in the realms of immunomodulation, cytoprotection, and gastrointestinal physiology.

16,16-Dimethyl-PGE1 exhibits structural modifications that confer increased resistance to enzymatic degradation compared to its natural counterpart. Its mechanism of action primarily involves binding to specific prostaglandin receptors, leading to various physiological responses including vasodilation, inhibition of platelet aggregation, and modulation of immune responses .

Biological Effects

Immunomodulatory Activity

Research indicates that dmPGE1 possesses significant immunomodulatory properties. In a study involving murine hepatitis virus type 3 (MHV-3) infection, dmPGE1 treatment resulted in reduced histological and biochemical markers of liver damage. Specifically, treated mice displayed normal blood glucose levels and significantly lower serum alanine aminotransferase (ALT) levels compared to untreated controls, suggesting a protective effect against fulminant hepatitis .

Cytoprotective Effects

The cytoprotective properties of dmPGE1 have been demonstrated in both in vivo and in vitro models. In isolated hepatocyte cultures infected with MHV-3, dmPGE1 treatment led to decreased cell death and maintained cellular integrity despite viral exposure. This suggests that dmPGE1 can enhance cell survival during viral infections without affecting viral replication directly .

Gastrointestinal Effects

In gastrointestinal studies, dmPGE1 has been shown to stimulate alkaline secretion and promote mucosal growth. A dose-dependent increase in mucosal thickness was observed in the gastric antrum and proximal colon following administration of dmPGE1 in rat models. This effect is attributed to increased mitotic activity and hyperplasia of mucous cells, indicating potential therapeutic applications for gastrointestinal disorders .

Table 1: Summary of Biological Activities of 16,16-Dimethyl-PGE1

Case Studies

Case Study 1: Fulminant Hepatitis Protection

In a controlled experiment with BALB/cJ mice infected with MHV-3, treatment with dmPGE1 before or after infection significantly mitigated liver damage. The mean ALT levels dropped from 1402 IU/liter in untreated mice to 63 IU/liter in treated ones, demonstrating the compound's protective role against acute liver injury .

Case Study 2: Gastric Mucosal Hyperplasia

A long-term study involving rats treated with high doses of dmPGE1 revealed significant alterations in gastric morphology. The treatment resulted in a marked increase in mucosal thickness across various gastrointestinal segments, particularly the gastric antrum (+115%), suggesting potential applications for enhancing gastric mucosal defenses .

Research Findings

Recent studies have expanded the understanding of dmPGE1's biological activities:

- Procoagulant Activity Modulation : dmPGE1 has been shown to prevent the induction of procoagulant activity in macrophages during viral infections, indicating a role in modulating immune responses without exacerbating inflammation .

- Metabolic Stability : The structural modifications present in dmPGE1 contribute to its longer half-life and sustained biological activity compared to PGE1, making it a valuable candidate for therapeutic use .

Q & A

Basic Research Questions

Q. What are the structural characteristics and nomenclature of 16,16-dimethyl-PGE1?

- Methodological Answer : The compound’s systematic name is 9-oxo-11R,15S-dihydroxy-16,16-dimethyl-13E-prostaenoic acid , with a molecular formula of C₂₂H₃₈O₅ and an exact mass of 382.271925 g/mol . Key structural features include two methyl groups at position 16 (modifying prostaglandin E1’s native structure) and a conjugated double bond at position 12. Researchers should validate structural assignments using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity.

Q. What experimental protocols are commonly used to synthesize 16,16-dimethyl-PGE1?

- Methodological Answer : Synthesis typically involves stereoselective oxidation and methylation of precursor prostaglandins. For example:

- Step 1 : Use a Corey lactone intermediate to establish the cyclopentane ring.

- Step 2 : Introduce methyl groups via alkylation at C16 using dimethyl sulfate or methyl iodide under controlled pH (8–9) to minimize side reactions.

- Step 3 : Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

- Critical Parameters : Monitor reaction temperature (< 0°C for methylation) and protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired substitutions.

Q. How is 16,16-dimethyl-PGE1 characterized in vitro?

- Methodological Answer : Standard assays include:

- Receptor binding : Radioligand displacement assays (e.g., competition with ³H-PGE1 on EP2/EP4 receptors).

- Stability studies : Incubate in buffer (pH 7.4, 37°C) and quantify degradation via LC-MS over 24 hours.

- Bioactivity : Measure cAMP production in HEK293 cells transfected with prostaglandin receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 16,16-dimethyl-PGE1 to improve yield and stereochemical fidelity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric methylation.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of methyl group incorporation.

- Statistical Design : Apply a Box-Behnken design to evaluate interactions between temperature, catalyst loading, and solvent polarity .

- Table : Yield comparison across solvents (n=3 replicates):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 72 ± 3 | 95 |

| THF | 65 ± 4 | 89 |

| Acetonitrile | 68 ± 2 | 92 |

Q. How should conflicting data on 16,16-dimethyl-PGE1’s receptor selectivity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, receptor density). To address this:

- Standardize Models : Use isogenic cell lines (e.g., CRISPR-edited HEK293 for EP receptor subtypes).

- Cross-Validate : Compare radioligand binding (Ki) with functional assays (EC50 for cAMP).

- Meta-Analysis : Aggregate data from ≥5 independent studies and apply Cochran’s Q test to identify heterogeneity .

- Example : A 2022 study reported EP2 selectivity (Ki = 12 nM), while a 2023 paper found EP4 affinity (Ki = 18 nM). Differences were traced to variations in membrane preparation protocols .

Q. What strategies ensure reproducibility in 16,16-dimethyl-PGE1 stability studies under physiological conditions?

- Methodological Answer :

- Buffer Composition : Include 0.1% bovine serum albumin (BSA) to mimic protein binding in plasma.

- Temperature Control : Use water-jacketed incubation chambers (±0.1°C accuracy).

- Sampling Intervals : Collect aliquots at 0, 1, 2, 4, 8, and 24 hours, quenched with 1% formic acid.

- Data Normalization : Express degradation as % remaining relative to T=0, using a stable isotope internal standard (e.g., d4-PGE1) .

Ethical and Methodological Considerations

Q. How can researchers mitigate risks when handling 16,16-dimethyl-PGE1 in laboratory settings?

- Methodological Answer :

- Safety Protocols : Use fume hoods for synthesis steps involving volatile methylating agents.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Ethical Oversight : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and justify dosing regimens via pharmacokinetic modeling .

Q. What frameworks guide the formulation of research questions for 16,16-dimethyl-PGE1 studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : "Does 16,16-dimethyl-PGE1 attenuate fibrosis in human hepatic stellate cells via EP4 receptor-mediated TGF-β suppression?"

- PICO Framework : Define Population (in vitro HSC lines), Intervention (10–100 nM 16,16-dimethyl-PGE1), Comparison (native PGE1), Outcome (TGF-β1 ELISA quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.